molecular formula C19H16BrNO2 B2558561 Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate CAS No. 65473-91-8

Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B2558561
CAS RN: 65473-91-8
M. Wt: 370.246
InChI Key: UKQFMOLPXRFZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves several steps, including the formation of an imine and a nitrile oxide functionality . For instance, a sequence converting an oxime-substituted pyrrolidine into a trisubstituted pyrrole structure has been described . This process involves a double chlorination of the pyrrolidine substrate followed by the base-induced formation of both an imine and a nitrile oxide functionality .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve a series of events including the formation of a cyclic imine, rearrangement of the oxime into an isothiocyanate, and its subsequent elimination to render the final pyrrole product after tautomerization .

Scientific Research Applications

Synthetic Applications in Heterocycles

Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate has been explored for its applications in synthesizing various heterocyclic compounds. For instance, its derivatives have been used in radical cyclization reactions onto azoles, leading to the formation of tri- and tetra-cyclic heterocycles (Allin et al., 2005). This process involves the formation of new 6-membered rings attached to azoles through intramolecular homolytic aromatic substitution.

Oxidation Studies

Another area of research is the oxidation of pyrrole derivatives, including ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate. Studies have shown that these compounds can undergo aerial oxidation, leading to the formation of 2-hydroxy-2H-pyrroles. This oxidation process has been characterized using spectroscopic methods and crystallographic analysis (Cirrincione et al., 1987).

Spectroscopic and Theoretical Studies

Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate has also been a subject in spectroscopic and theoretical studies. For example, research involving 1H, 13C, and 15N NMR spectroscopy, as well as GIAO DFT calculations, has been conducted to determine the configuration and properties of the compound (Lyčka et al., 2010).

Photoisomerisation Research

The compound has been studied for its photoisomerisation properties. Research involving the analysis of absorption and fluorescence spectra of its derivatives at various temperatures has been carried out. This includes investigations into E-Z photoisomerisation, providing insights into the stability and deactivation channels of these compounds (Vyňuchal et al., 2008).

Synthesis and Characterization

There is ongoing research in the synthesis and characterization of new compounds using ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate. These studies involve a range of techniques such as IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis to characterize the synthesized compounds (Idhayadhulla et al., 2010).

Future Directions

The future directions for research on Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate could involve further exploration of its synthesis, molecular structure, and potential applications. For instance, the development of new routes towards highly substituted pyrroles that harness alternative synthetic strategies could be a promising area of research .

properties

IUPAC Name

ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c1-2-23-19(22)16-12-17(13-8-10-15(20)11-9-13)21-18(16)14-6-4-3-5-7-14/h3-12,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQFMOLPXRFZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate

Citations

For This Compound
1
Citations
NN Kumar Reddy, D Rawat… - The Journal of Organic …, 2018 - ACS Publications
Iodine catalyzed C (sp 3 )–H functionalization of tosylhydrazones with β-enamino esters under visible light irradiation for the synthesis of trisubstituted pyrroles has been described. The …
Number of citations: 18 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.